17-Hydroxy-7-methylandrosta-1,4-dien-3-one
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Overview
Description
Dehydro-7-methyltestosterone: is a synthetic derivative of testosterone, a naturally occurring steroid hormone. This compound is known for its anabolic and androgenic properties, making it a subject of interest in various fields such as medicine, biology, and chemistry. It is structurally characterized by the presence of a methyl group at the 7th position and a double bond in the 1st position of the steroid nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dehydro-7-methyltestosterone typically involves the modification of testosterone or its derivatives. One common method includes the dehydrogenation of 7-methyltestosterone. This process can be achieved using various reagents and catalysts under controlled conditions. For instance, the use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas can facilitate the dehydrogenation reaction .
Industrial Production Methods: In industrial settings, the production of dehydro-7-methyltestosterone often involves large-scale chemical synthesis. This includes the use of advanced techniques such as continuous flow reactors and high-pressure hydrogenation systems to ensure efficient and high-yield production. The process is carefully monitored to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Dehydro-7-methyltestosterone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Halogenation reactions, where halogens such as chlorine or bromine are introduced, can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine gas (Cl2) in the presence of ultraviolet light.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Dehydro-7-methyltestosterone has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and the development of new synthetic methodologies.
Biology: Researchers utilize this compound to investigate the biological effects of anabolic steroids on cellular processes and gene expression.
Medicine: It has potential therapeutic applications in the treatment of conditions such as muscle wasting and hormone deficiencies.
Industry: Dehydro-7-methyltestosterone is employed in the production of performance-enhancing drugs and supplements.
Mechanism of Action
The mechanism of action of dehydro-7-methyltestosterone involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, the compound undergoes a conformational change, allowing it to translocate into the cell nucleus. Here, it binds to specific DNA sequences, regulating the transcription of genes involved in protein synthesis and muscle growth. This process is mediated through the activation of various signaling pathways, including the androgen receptor pathway .
Comparison with Similar Compounds
Methyltestosterone: A synthetic derivative of testosterone with a methyl group at the 17th position.
Testosterone: The primary male sex hormone and anabolic steroid.
Dihydrotestosterone: A metabolite of testosterone with higher androgenic activity.
Comparison: Dehydro-7-methyltestosterone is unique due to the presence of a methyl group at the 7th position and a double bond in the 1st position, which distinguishes it from other similar compounds. This structural modification enhances its anabolic properties while maintaining its androgenic effects. Compared to methyltestosterone, dehydro-7-methyltestosterone exhibits a different metabolic profile and potency, making it a valuable compound for specific research and therapeutic applications .
Properties
CAS No. |
31084-38-5 |
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Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
17-hydroxy-7,10,13-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-12-10-13-11-14(21)6-8-19(13,2)16-7-9-20(3)15(18(12)16)4-5-17(20)22/h6,8,11-12,15-18,22H,4-5,7,9-10H2,1-3H3 |
InChI Key |
YQVYJAMTSLBOFT-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=O)C=C[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)C |
SMILES |
CC1CC2=CC(=O)C=CC2(C3C1C4CCC(C4(CC3)C)O)C |
Canonical SMILES |
CC1CC2=CC(=O)C=CC2(C3C1C4CCC(C4(CC3)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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